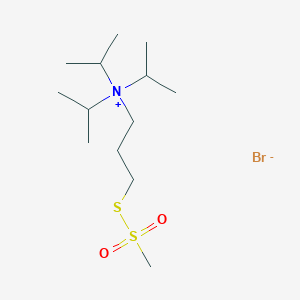
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of 3-(Triisopropylammonium)propylamine with methanethiosulfonate in the presence of a bromide source. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to various biological effects. The compound’s molecular targets and pathways include thiol groups on proteins and enzymes, which can be modified through thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide include:
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Chloride
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Iodide
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Fluoride
Uniqueness
What sets this compound apart from its similar compounds is its specific bromide ion, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly useful in certain synthetic and research applications where the bromide ion’s properties are advantageous .
Propiedades
Fórmula molecular |
C13H30BrNO2S2 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-methylsulfonylsulfanylpropyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2S2.BrH/c1-11(2)14(12(3)4,13(5)6)9-8-10-17-18(7,15)16;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
SQSBYYUHOYMMDT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N+](CCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


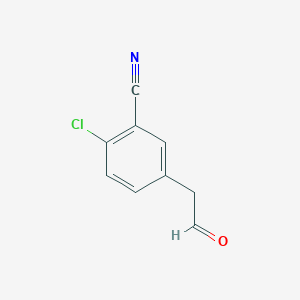
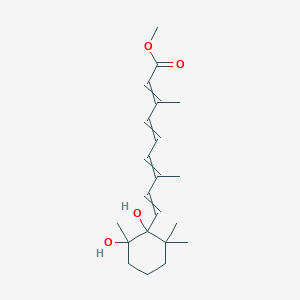
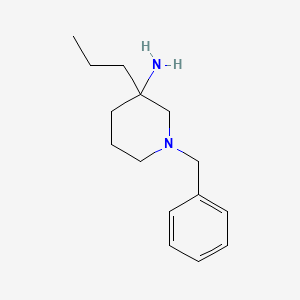
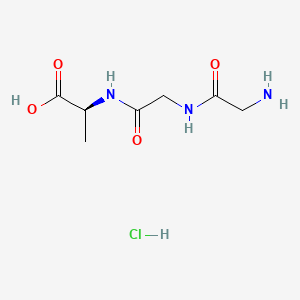
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
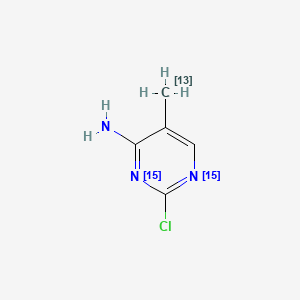
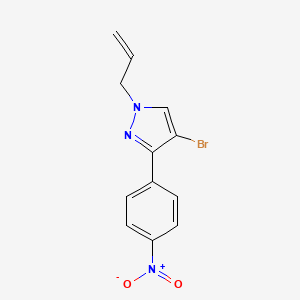


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
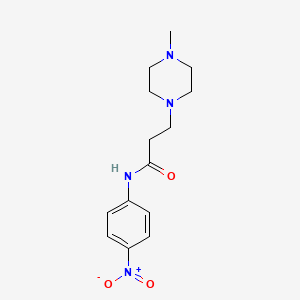

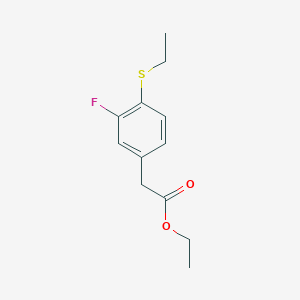
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
